molecular formula C8H7ClF2S B13305573 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene

1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene

Katalognummer: B13305573
Molekulargewicht: 208.66 g/mol
InChI-Schlüssel: PQMUXWGZAGFKHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene is an organic compound with the molecular formula C8H7ClF2S It is a derivative of benzene, where a chlorine atom and a difluoromethylsulfanyl group are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene typically involves the introduction of the difluoromethylsulfanyl group to a chlorobenzene derivative. One common method is the reaction of 4-chlorobenzyl chloride with difluoromethylthiolate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.

    Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene involves its interaction with various molecular targets. The difluoromethylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

    1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethylsulfanyl group.

    1-Chloro-4-(methylthio)benzene: Contains a methylthio group instead of a difluoromethylsulfanyl group.

Uniqueness: 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene is unique due to the presence of both chlorine and difluoromethylsulfanyl groups, which confer distinct chemical properties and reactivity. The difluoromethylsulfanyl group, in particular, can enhance the compound’s stability and influence its interactions with biological targets.

Eigenschaften

Molekularformel

C8H7ClF2S

Molekulargewicht

208.66 g/mol

IUPAC-Name

1-chloro-4-(difluoromethylsulfanylmethyl)benzene

InChI

InChI=1S/C8H7ClF2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4,8H,5H2

InChI-Schlüssel

PQMUXWGZAGFKHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CSC(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.